molecular formula C17H16ClN3O2 B2390195 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate CAS No. 282523-52-8

6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate

Cat. No.: B2390195
CAS No.: 282523-52-8
M. Wt: 329.78
InChI Key: JPKVHSYBXDUMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate is a complex organic compound with a unique structure that includes a benzimidazole core substituted with a chloro group, a dimethylaminocarbonyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
  • 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-chlorophenyl)-1H-1,3-benzimidazole
  • 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-fluorophenyl)-1H-1,3-benzimidazole

Uniqueness

6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-yl N,N-dimethylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-4-6-12(7-5-11)16-19-14-9-8-13(18)10-15(14)21(16)23-17(22)20(2)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVHSYBXDUMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OC(=O)N(C)C)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.